7H-Pyrimido[4,5-b][1,4]oxazine
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Overview
Description
7H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with α-halogeno-ketones. For example, the condensation of 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone yields the desired pyrimido[4,5-b][1,4]oxazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
7H-Pyrimido[4,5-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted oxazine derivatives.
Scientific Research Applications
7H-Pyrimido[4,5-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain derivatives act as inhibitors of TRPA1, a receptor involved in pain and inflammation. These compounds interact with the receptor’s active site, blocking its activity and thereby reducing pain and inflammation .
Comparison with Similar Compounds
7H-Pyrimido[4,5-b][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-b][1,4]thiazine: Similar in structure but contains a sulfur atom instead of oxygen.
Pyrimido[4,5-b][1,4]diazine: Contains nitrogen atoms in place of oxygen.
Pyrimido[4,5-b][1,4]triazine: Features an additional nitrogen atom in the ring system. The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
255-13-0 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
7H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1,3-4H,2H2 |
InChI Key |
DDMHQMXOMBWJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CN=CN=C2O1 |
Origin of Product |
United States |
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